An In-Depth Technical Guide to 4,4-Dimethylpentanoic Acid (CAS: 1118-47-4) for Advanced Research and Development
An In-Depth Technical Guide to 4,4-Dimethylpentanoic Acid (CAS: 1118-47-4) for Advanced Research and Development
Abstract: This technical guide provides a comprehensive overview of 4,4-Dimethylpentanoic acid (CAS Number: 1118-47-4), a branched-chain carboxylic acid. It is designed for researchers, chemists, and professionals in drug development and materials science. This document delves into the compound's core physicochemical properties, spectroscopic profile, solubility, reactivity, and safety protocols. By synthesizing technical data with practical insights, this guide serves as an essential resource for utilizing 4,4-Dimethylpentanoic acid as a versatile chemical intermediate and building block in complex organic synthesis.
Molecular Structure and Chemical Identifiers
4,4-Dimethylpentanoic acid, also known as 4,4-Dimethylvaleric acid, is characterized by a five-carbon pentanoic acid backbone with a sterically significant tert-butyl group at the C4 position.[1][2] This substitution is fundamental to its unique chemical behavior and physical properties, distinguishing it from its linear isomers.
Caption: Molecular structure of 4,4-Dimethylpentanoic acid.
Key Identifiers:
-
IUPAC Name: 4,4-dimethylpentanoic acid[2]
-
Synonyms: 4,4-Dimethylvaleric acid, Neoheptanoic acid[1][2][3]
Physicochemical Properties
The physical properties of 4,4-Dimethylpentanoic acid are heavily influenced by its molecular structure. The tert-butyl group introduces significant branching, which affects intermolecular forces and, consequently, its boiling point and density. Unlike its straight-chain analogue, heptanoic acid, the bulky group can hinder efficient crystal lattice packing, often resulting in a liquid or low-melting solid state at room temperature.[1]
| Property | Value | Reference |
| Molecular Weight | 130.18 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Density | 0.938 g/cm³ | [4] |
| Boiling Point | 207.8 °C at 760 mmHg | [4] |
| Flash Point | 92 °C | [4] |
| Vapor Pressure | 0.0889 mmHg at 25°C | [4] |
| Refractive Index | 1.432 | [4] |
| LogP (Octanol/Water) | 1.897 | [3][4] |
Solubility Profile: A Dichotomy of Function
The solubility of 4,4-Dimethylpentanoic acid is a direct consequence of its amphipathic nature. The terminal carboxylic acid group is polar and capable of hydrogen bonding, conferring some affinity for polar solvents. However, the dominant feature is the seven-carbon aliphatic structure, particularly the hydrophobic tert-butyl group, which limits its aqueous solubility.
-
Water Solubility: The compound is only slightly soluble in water.[5] The hydrophobic character of the alkyl chain outweighs the hydrophilic nature of the single carboxylic acid group.[5]
-
Organic Solvents: It exhibits good solubility in a wide range of common organic solvents, including ethanol, acetone, and other polar organic solvents.[5] This makes it highly versatile for use in various reaction media.
-
Influence of pH: In aqueous solutions, the solubility can be significantly increased by raising the pH. Deprotonation of the carboxylic acid to its carboxylate form (R-COO⁻) creates an ion, which is much more readily solvated by water.[5] This principle is fundamental for designing aqueous extraction and purification protocols.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 4,4-Dimethylpentanoic acid. While raw spectra are available in databases, understanding the expected signals is key for any practicing scientist.[2]
-
¹H NMR Spectroscopy:
-
~0.9 ppm (singlet, 9H): A large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This is a highly characteristic signal.
-
~1.5 ppm (triplet, 2H): A triplet for the methylene (CH₂) protons at the C3 position, coupled to the C2 methylene protons.
-
~2.2 ppm (triplet, 2H): A downfield-shifted triplet for the methylene (CH₂) protons at the C2 position, adjacent to the electron-withdrawing carbonyl group.
-
~12.0 ppm (broad singlet, 1H): A broad signal far downfield, characteristic of the acidic carboxylic acid proton. This signal is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
~29 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.
-
~32 ppm: Signal for the quaternary carbon of the tert-butyl group.
-
~30-40 ppm (multiple signals): Resonances for the C2 and C3 methylene carbons.
-
~180 ppm: A downfield signal characteristic of the carbonyl carbon in the carboxylic acid group.
-
-
Infrared (IR) Spectroscopy:
-
2500-3300 cm⁻¹ (broad): A very broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid.
-
~1710 cm⁻¹ (strong, sharp): A strong C=O stretching absorption, indicative of the carbonyl group.
-
~2960 cm⁻¹: C-H stretching bands from the alkyl portion of the molecule.
-
Chemical Reactivity and Synthetic Utility
As a carboxylic acid, 4,4-Dimethylpentanoic acid undergoes a variety of well-established transformations, making it a valuable building block in organic synthesis.[1] Its tert-butyl group provides steric bulk, which can influence reaction rates and selectivity, an attribute often exploited in the design of pharmaceuticals and specialty polymers.[6]
Key Reactions:
-
Acid-Base Chemistry: It functions as a weak acid, readily deprotonated by bases to form the corresponding carboxylate salt.[1]
-
Esterification: It reacts with alcohols under acidic conditions (e.g., Fischer esterification) or via activation of the carboxyl group to produce esters. These esters can be used in fragrance and flavor applications or as intermediates.[1]
-
Amidation: It can be converted to amides through reaction with amines, typically requiring activation to an acid chloride, anhydride, or through the use of coupling agents. This reaction is fundamental in peptide synthesis and the creation of many active pharmaceutical ingredients.[1]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4,4-dimethyl-1-pentanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Generalized workflow for the Fischer esterification of 4,4-Dimethylpentanoic acid.
Safety, Handling, and Storage
Proper handling of 4,4-Dimethylpentanoic acid is essential due to its irritant and corrosive properties. Adherence to standard laboratory safety protocols is mandatory.
GHS Hazard Information: [2]
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning / Danger
-
Hazard Statements:
Handling and First Aid:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Eyewash stations and safety showers must be readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
-
Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[7] Keep the container tightly closed when not in use.[7][8]
Experimental Protocol: Synthesis of Methyl 4,4-Dimethylpentanoate
This protocol describes a standard Fischer esterification, a cornerstone reaction for any scientist working with this compound.
Objective: To synthesize methyl 4,4-dimethylpentanoate from 4,4-dimethylpentanoic acid and methanol.
Materials:
-
4,4-Dimethylpentanoic acid (13.02 g, 0.1 mol)
-
Methanol (100 mL, excess)
-
Concentrated Sulfuric Acid (H₂SO₄, 1 mL, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: Combine 4,4-dimethylpentanoic acid and methanol in a 250 mL round-bottom flask.
-
Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours to drive the equilibrium towards the product.
-
Work-up - Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution). Check the aqueous layer with pH paper until it is neutral or slightly basic.
-
Work-up - Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with 50 mL of brine to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent via rotary evaporation. The resulting crude ester can be purified by fractional distillation under reduced pressure to yield the final product, methyl 4,4-dimethylpentanoate.
-
Characterization: Confirm the identity and purity of the product using NMR and IR spectroscopy, comparing the obtained spectra to literature values for the expected ester.[10][11]
Conclusion
4,4-Dimethylpentanoic acid is a structurally interesting and synthetically valuable chemical. Its distinct physicochemical properties, conferred by the tert-butyl group, make it a useful building block for creating molecules with specific steric and electronic features. For professionals in drug discovery and materials science, a thorough understanding of its reactivity, solubility, and handling requirements is paramount for its effective and safe application in innovative research and development projects.
References
-
Solubility of Things. Isovaleric acid. [Link]
-
Chemsrc. 4,4-Dimethylpentanoic acid | CAS#:1118-47-4. [Link]
-
PubChem. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237. [Link]
-
AA Blocks. 1118-47-4 | MFCD00101613 | 4,4-Dimethylpentanoic acid. [Link]
-
PubChem. 4,4-Dimethyl-pentanoic acid methyl ester | C8H16O2 | CID 12656144. [Link]
-
ChemSynthesis. 4,4-dimethylpentanoic acid (1118-47-4), C7H14O2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
NIST WebBook. Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. [Link]
Sources
- 1. CAS 1118-47-4: 4,4-Dimethylpentanoic acid | CymitQuimica [cymitquimica.com]
- 2. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4,4-Dimethylpentanoic acid | CAS#:1118-47-4 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 4,4-Dimethyl-pentanoic acid methyl ester | C8H16O2 | CID 12656144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester [webbook.nist.gov]
